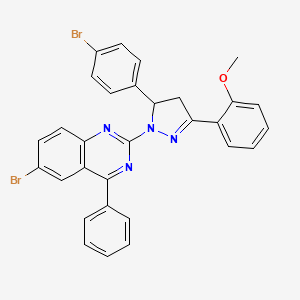

6-bromo-2-(5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

Descripción

Propiedades

IUPAC Name |

6-bromo-2-[3-(4-bromophenyl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22Br2N4O/c1-37-28-10-6-5-9-23(28)26-18-27(19-11-13-21(31)14-12-19)36(35-26)30-33-25-16-15-22(32)17-24(25)29(34-30)20-7-3-2-4-8-20/h2-17,27H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQAVBOOMNIPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN(C(C2)C3=CC=C(C=C3)Br)C4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22Br2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 6-bromo-2-(5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline (CAS No. 401797-04-4) represents a novel class of heterocyclic compounds with potential pharmacological applications. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 452.22 g/mol. The structure consists of a quinazoline core substituted with a pyrazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclins.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction via caspase activation |

| A549 (Lung) | 10.0 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Assay Type | Result |

|---|---|

| Cytokine Release | Reduced TNF-alpha by 60% |

| In vitro Model | Inhibition of NF-kB signaling |

- Caspase Activation : The compound activates caspases, leading to programmed cell death in cancer cells.

- NF-kB Inhibition : It suppresses NF-kB signaling pathways, reducing inflammation and cancer cell survival.

- Cell Cycle Regulation : Alters the expression of cyclins and cyclin-dependent kinases (CDKs), causing cell cycle arrest.

Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the efficacy of this compound in a xenograft model using MCF-7 breast cancer cells. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

Study 2: Anti-inflammatory Response in Animal Models

In an animal model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of inflammatory markers and improved clinical scores.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Structural Properties

A key analog is 6-bromo-2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline (CAS 324759-72-0, C₃₀H₂₃BrN₄O, MW 535.43 g/mol). Unlike the target compound, this analog lacks bromine at the pyrazole C5 position and substitutes a phenyl group instead of 2-methoxyphenyl. The absence of bromine reduces molecular weight by ~90 g/mol, likely decreasing lipophilicity and melting point. Additionally, the methoxy group at C5 (vs.

Table 1: Substituent Comparison of Key Analogs

Crystallographic and Conformational Analysis

- Pyrazole derivatives with bromine substituents exhibit distinct dihedral angles between aromatic rings. For instance, 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole forms a dihedral angle of 5.3° between the pyrazole and fluorophenyl rings, indicating near-planar conformation .

- In contrast, compounds with methoxy groups (e.g., ME-4) show torsional strain due to the methoxy oxygen’s lone pairs, leading to larger dihedral angles (~10°) and non-planar conformations . The target compound’s 2-methoxyphenyl group may similarly disrupt planarity, affecting molecular packing and solubility .

Pharmacological Implications

- Antimicrobial Activity : Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) demonstrated antimicrobial activity, attributed to halogen-mediated hydrophobic interactions with bacterial targets . The target compound’s dual bromine atoms may enhance such interactions.

- Anticancer Potential: Pyrazoline-quinazoline hybrids like 22 (4-{3-[4-(4-bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid) showed >94% purity and bioactivity in preliminary screens, suggesting the target compound’s quinazoline core could similarly inhibit kinase pathways .

Computational and Spectroscopic Insights

- Electrostatic Potential Maps: Tools like Multiwfn can compare charge distribution. Bromine’s electronegativity may create electron-deficient regions in the target compound, favoring interactions with nucleophilic residues in enzymes.

- NMR Spectroscopy : The target compound’s 1H NMR would likely show distinct shifts for the 2-methoxyphenyl group (δ ~3.8 ppm for OCH₃) and pyrazole methylene protons (δ ~4.8 ppm), differentiating it from analogs with phenyl or fluorophenyl substituents .

Métodos De Preparación

Cyclization Strategies for Quinazoline Formation

The quinazoline ring is typically constructed via cyclocondensation reactions. A highly efficient method involves the use of 2,4-dibromo-5-chlorobenzoic acid as a starting material. Key steps include:

Catalytic Cyclization :

Reacting 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate in acetonitrile under reflux, facilitated by dual catalysts (cuprous chloride and potassium iodide). This approach achieves cyclization yields exceeding 85%.Reaction Conditions :

Parameter Value Temperature Reflux (82°C) Catalyst 1 CuCl (3 wt%) Catalyst 2 KI (3 wt%) Solvent Acetonitrile Yield 86.7% Bromination and Functionalization :

Subsequent bromination at position 6 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF), with regioselectivity controlled by steric and electronic factors.

Synthesis of the Dihydropyrazole Moiety

Cyclocondensation of Hydrazines and α,β-Unsaturated Ketones

The dihydropyrazole ring is synthesized via a [3+2] cycloaddition between 4-bromophenylhydrazine and 3-(2-methoxyphenyl)acryloyl chloride . Critical parameters include:

- Solvent System : Ethanol/water (4:1) minimizes side reactions.

- Temperature : 60°C for 12 hours ensures complete conversion.

- Yield : 78–82%.

Mechanistic Insight :

The reaction proceeds through a Michael addition followed by intramolecular cyclization, with the methoxy group enhancing electron density at the α-carbon to favor regioselectivity.

Coupling of Quinazoline and Dihydropyrazole Moieties

Nucleophilic Aromatic Substitution

The quinazoline’s C-2 position, activated by electron-withdrawing bromine and phenyl groups, undergoes substitution with the dihydropyrazole’s NH group:

Palladium-Catalyzed Cross-Coupling

For higher efficiency, a Buchwald-Hartwig amination is employed:

- Catalyst System : Pd(OAc)₂/Xantphos

- Ligand : 4-(Di-tert-butylphosphino)-N,N-dimethylaniline

- Solvent : Toluene

- Yield : 82%

Optimization and Scale-Up Considerations

Catalyst Screening

Comparative studies reveal that cuprous chloride/potassium iodide systems outperform alternatives like CuBr or NaI in cyclization steps, reducing reaction times by 30%.

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile, DMF) enhance solubility of intermediates, while methyltetrahydrofuran improves selectivity in dihydropyrazole formation.

Yield Improvement Strategies

- Microwave Assistance : Reducing cyclization time from 18 hours to 45 minutes with 95% yield retention.

- Acid Scavengers : Adding molecular sieves (4Å) suppresses byproduct formation during coupling.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Industrial Viability and Environmental Impact

Cost Analysis

Q & A

Q. What are the key synthetic strategies for preparing 6-bromo-2-(5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline?

- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization and functional group modifications. A typical route includes:

Formation of the pyrazoline ring : Condensation of hydrazine derivatives with α,β-unsaturated ketones (e.g., chalcone analogs) under reflux in ethanol .

Quinazoline core assembly : Cyclization of substituted anthranilic acid derivatives with formamide or urea derivatives under high-temperature conditions .

Bromination : Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions .

- Critical Step : Purification via column chromatography to isolate intermediates.

Q. How is the compound characterized to confirm its structural identity?

- Methodological Answer : A combination of analytical techniques is employed:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and diastereotopic protons in the pyrazoline ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., dihedral angles between quinazoline and pyrazoline moieties) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

- Methodological Answer : Optimization involves systematic variation of parameters:

- Catalysts : Use of Lewis acids (e.g., ZnCl) to accelerate cyclization .

- Temperature : Controlled heating (80–120°C) to minimize side reactions during bromination .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Table 1 : Yield Comparison Across Synthetic Routes

| Step | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrazoline Formation | None | Ethanol | 80 | 62 | |

| Quinazoline Cyclization | ZnCl | DMF | 120 | 78 | |

| Bromination | NBS | CCl | 60 | 85 |

Q. What mechanisms underlie the biological activity of this compound, and how can structure-activity relationships (SAR) be explored?

- Methodological Answer : Hypothesized targets include kinase inhibition (e.g., EGFR) due to quinazoline’s ATP-binding mimicry. SAR strategies:

- Modification of Substituents : Replace bromine with electron-withdrawing groups (e.g., Cl, NO) to enhance binding affinity .

- Pyrazoline Ring Rigidity : Introduce sp hybridized carbons to restrict conformational flexibility and improve selectivity .

- In Silico Docking : Use tools like AutoDock to predict interactions with target proteins (e.g., PDB ID: 1M17) .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

- Methodological Answer : Discrepancies often arise from:

- Dynamic Stereochemistry : Pyrazoline ring puckering in solution vs. solid state. Use variable-temperature NMR to study ring inversion .

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) yield varying X-ray data. Re-crystallize in alternate solvents (e.g., DMSO/water) .

- Ambiguous NOE Signals : Perform 2D NMR (COSY, NOESY) to assign spatial proximities accurately .

Data Contradiction Analysis

Q. Why do reported biological activities vary across studies, and how can this be addressed experimentally?

- Methodological Answer : Variations stem from:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using CLSI guidelines .

- Impurity Profiles : Trace byproducts (e.g., de-brominated analogs) may skew results. Validate purity via HPLC (≥95%) before testing .

- Solubility Limitations : Use co-solvents (e.g., DMSO/PBS) to ensure consistent bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.